molecular formula C9H6F2N2O2S B6302042 [2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine CAS No. 2301851-20-5

[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine

Cat. No.: B6302042
CAS No.: 2301851-20-5
M. Wt: 244.22 g/mol
InChI Key: GWMYYJKRYCPIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a dioxole ring fused with a benzothiazole moiety, along with difluoro and N-methylamine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the dioxole ring followed by the introduction of the difluoro groups and the benzothiazole moiety. The final step involves the methylation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine involves its interaction with specific molecular targets and pathways. The difluoro and benzothiazole moieties play a crucial role in its biological activity, potentially interacting with enzymes, receptors, or DNA. These interactions can lead to the modulation of biological processes, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole: A related compound with similar structural features but lacking the benzothiazole moiety.

    2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Another similar compound with an aldehyde functional group instead of the N-methylamine.

Uniqueness

The uniqueness of [2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-N-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2S/c1-12-8-13-4-2-5-6(3-7(4)16-8)15-9(10,11)14-5/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMYYJKRYCPIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC3=C(C=C2S1)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.